5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid
説明
Nomenclature and Identification Systems
5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid (5S,6R-DiHETE) belongs to the family of dihydroxylated eicosanoids derived from arachidonic acid. Its systematic IUPAC name is (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid , reflecting its stereochemistry and double-bond positions. The compound is alternatively referred to as 5(S),6(R)-DiHETE or leukotriene A4 (LTA4) hydrolysis product in biochemical literature.
Key identifiers :
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₃₂O₄ |
| Molecular weight | 336.47 g/mol |
| CAS Registry Number | 82948-88-7 |
| Lipid Maps ID | LMFA03060017 |
| PubChem CID | 5283160 |
The compound’s structure features four conjugated double bonds (7E,9E,11Z,14Z) and two hydroxyl groups at positions 5S and 6R, critical for its biological activity. Its stereochemical configuration distinguishes it from isomers like 5S,6S-DiHETE (LMFA03060018) and 5S,12S-DiHETE (LMFA03060010).
Historical Context of DiHETE Discovery
The discovery of 5S,6R-DiHETE is intertwined with research on leukotriene biosynthesis. In the 1970s, Bengt Samuelsson’s work on arachidonic acid metabolism revealed non-enzymatic hydrolysis products of LTA4, including 5S,6R-DiHETE. Early studies in the 1980s demonstrated that mouse liver cytosolic epoxide hydrolase catalyzes LTA4 conversion to 5S,6R-DiHETE, establishing its enzymatic origin.
A pivotal 1989 study by Müller et al. compared the biological activities of synthetic (5,6)-DiHETE isomers, showing that 5S,6R-DiHETE induces guinea pig ileum contraction (ED₅₀: 1.3 µM) and acts as a weak LTD4 receptor agonist. These findings positioned it as a mediator in inflammatory pathways distinct from classical leukotrienes.
Position within Eicosanoid Biochemistry
5S,6R-DiHETE is classified as a non-classic eicosanoid due to its formation via non-enzymatic or epoxide hydrolase-mediated hydrolysis rather than direct lipoxygenase (LOX) or cyclooxygenase (COX) activity. It occupies a unique niche in the eicosanoid cascade:
Leukotriene Pathway :
Epoxyeicosatrienoic Acid (EET) Metabolism :
Comparative Eicosanoid Pathways :
| Precursor | Enzyme | Product | Biological Role |
|---|---|---|---|
| Arachidonic acid | 5-LOX | LTA4 | Pro-inflammatory |
| LTA4 | sEH/MGST2 | 5S,6R-DiHETE | Inflammatory modulation |
| Arachidonic acid | CYP epoxygenases | 14,15-EET | Vasodilation |
Relationship to Polyunsaturated Fatty Acid (PUFA) Metabolites
5S,6R-DiHETE is part of a broader network of PUFA-derived signaling molecules:
Arachidonic Acid Derivatives :
Cross-Talk with ω-3 PUFA Metabolites :
Structural Comparison of PUFA Metabolites :
| Compound | PUFA Source | Functional Groups | Bioactivity |
|---|---|---|---|
| 5S,6R-DiHETE | Arachidonic | 5S,6R-dihydroxy | Pro-contractile |
| Resolvin E1 (RvE1) | EPA | 18R-hydroxy,5S,12R-diol | Anti-inflammatory |
| 14,15-EET | Arachidonic | 14,15-epoxide | Vasoprotective |
特性
IUPAC Name |
5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Arachidonic Acid Mobilization
The biosynthesis of 5S,6R-DiHETE begins with the liberation of arachidonic acid (AA; 5Z,8Z,11Z,14Z-eicosatetraenoic acid) from membrane phospholipids through the action of phospholipase (PLA2). This step is critical for providing the substrate for subsequent oxygenation reactions.
5-Lipoxygenase (ALOX5)-Mediated Oxygenation
Arachidonic acid undergoes stereoselective oxygenation at the C5 position via 5-lipoxygenase (ALOX5), forming 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). This intermediate is unstable and is either reduced to 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE) by glutathione peroxidases or further metabolized.
Epoxidation and Hydrolysis
Recent studies suggest that 5S,6R-DiHETE may arise via cytochrome P450 (CYP)-mediated epoxidation of 5(S)-HETE at the C5-C6 double bond, forming a transient 5,6-epoxide intermediate. Subsequent hydrolysis by soluble epoxide hydrolase (sEH) introduces the 6(R)-hydroxyl group, yielding the final dihydroxy product. This pathway is analogous to the synthesis of hepoxilins from 12-HpETE.
Table 1: Enzymatic Synthesis Parameters
| Step | Enzyme | Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|---|---|
| AA mobilization | PLA2 | Phospholipids | Arachidonic acid | , pH 7.4 | 85–90 |
| 5-Oxygenation | ALOX5 | AA | 5(S)-HpETE | , -rich | 60–70 |
| Epoxidation | CYP2J2 | 5(S)-HETE | 5,6-Epoxide | NADPH, | 40–50 |
| Hydrolysis | sEH | 5,6-Epoxide | 5S,6R-DiHETE | pH 8.0, | 30–35 |
Chemical Synthesis Strategies
Stereoselective Dihydroxylation
Chemical synthesis of 5S,6R-DiHETE employs Sharpless asymmetric dihydroxylation to install the 5(S),6(R)-diol configuration. Arachidonic acid is first protected at the carboxylic acid group as a methyl ester. The C7-C8 and C9-C10 double bonds are selectively hydrogenated to prevent undesired reactivity, leaving the C5-C6 and C11-C14 double bonds intact for dihydroxylation.
Sharpless Conditions
Using AD-mix-β (asymmetric dihydroxylation kit) with a chiral ligand, the C5-C6 double bond undergoes syn-dihydroxylation to yield the 5(S),6(R)-diol configuration. The reaction is conducted in a tert-butanol/water mixture at , achieving enantiomeric excess (ee) >90%.
Deprotection and Purification
The methyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water, followed by purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Table 2: Chemical Synthesis Parameters
| Step | Reagents/Conditions | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl ester formation | , , DMF | AA methyl ester | 95 | 98 |
| Selective hydrogenation | , Pd/BaSO_4 $$, quinoline | Partially saturated AA | 80 | 90 |
| Sharpless dihydroxylation | AD-mix-β, , 24 hr | 5S,6R-diol methyl ester | 65 | 85 |
| Ester hydrolysis | LiOH, THF/H2O, , 12 hr | 5S,6R-DiHETE | 75 | 95 |
Analytical Validation and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Post-synthesis validation of 5S,6R-DiHETE employs LC-MS/MS with a C18 column (2.1 × 150 mm, 3 μm) and a mobile phase of methanol/water/acetic acid (65:35:0.01). The compound elutes at 9.0 minutes with a precursor ion at m/z 335 [M-H]⁻ and a dominant fragment at m/z 163 (C5-C6 cleavage).
Nuclear Magnetic Resonance (NMR)
NMR (600 MHz, CD3OD): δ 5.58–5.32 (m, 4H, C7-C10 olefinic), 4.15 (t, J = 6.5 Hz, 1H, C5-OH), 3.98 (dd, J = 8.2, 4.1 Hz, 1H, C6-OH), 2.82–2.75 (m, 2H, C11-C14 allylic), 2.32 (t, J = 7.5 Hz, 2H, C2), 1.62–1.55 (m, 2H, C3).
Challenges and Optimization
化学反応の分析
Kinetic Parameters of Enzymatic Hydrolysis
Reaction kinetics for 5S,6R-DiHETE synthesis vary by enzyme source:
| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (nmol·mg⁻¹·min⁻¹) |
|---|---|---|---|
| Mouse liver cEH | LTA₄ | 5 | 550 |
| Human liver cEH | LTA₄ | 8 | Not reported |
Human cEH exhibits a slightly higher Kₘ, indicating lower substrate affinity compared to murine enzymes .
Metabolic Conversion to Oxo- and Carboxy Derivatives
5S,6R-DiHETE undergoes further oxidation via 15-hydroxyeicosanoid dehydrogenase (15-HEDH) and related enzymes:
-
Product : 15-oxo-lipoxin A₄ (15-oxo-LXA₄), a resolvin analog with anti-inflammatory properties .
-
Key structural features : The 15-oxo group and retained (5S,6R) dihydroxy configuration .
Interaction with Lipoxygenases (LOXs)
While not a direct substrate, 5S,6R-DiHETE influences LOX-mediated pathways:
-
Inhibition of 5-LOX : Reduces 12-HETE and 15-HETE production by competing with arachidonic acid .
-
Modulation of 15-LOX-1 : Enhances biosynthesis of pro-resolving mediators (e.g., lipoxins) when co-administered with PUFA substrates .
Stability and Non-Enzymatic Reactions
-
Autooxidation : The conjugated tetraene system renders 5S,6R-DiHETE susceptible to radical-mediated degradation, forming 5-oxo-ETE derivatives under oxidative stress .
-
pH sensitivity : Degrades rapidly in acidic conditions (pH < 5), yielding undefined polymeric products .
Analytical Characterization Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular weight | 336.47 g/mol | High-res MS |
| Retention time (HPLC) | 9.0 min | C18 reverse-phase |
| UV λₘₐₓ | 270 nm (conjugated dienes) | Spectrophotometry |
This compound’s reactivity is central to its role in resolving inflammation, with its enzymatic synthesis and oxidative metabolism tightly regulated. Further studies are needed to elucidate its interactions with cytochrome P450 isoforms and non-enzymatic transformation pathways.
科学的研究の応用
Anti-Inflammatory Properties
5S,6R-DiHETE has been studied for its anti-inflammatory effects. It acts as a potent inhibitor of leukocyte recruitment and activation. Research has demonstrated that this compound can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines and chemokines.
Case Study: Inhibition of Neutrophil Migration
A study examined the effects of 5S,6R-DiHETE on neutrophil migration in response to inflammatory stimuli. The results indicated that treatment with this compound significantly reduced neutrophil infiltration in murine models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and asthma .
Role in Lipid Mediator Pathways
5S,6R-DiHETE is involved in lipid mediator pathways, particularly in the biosynthesis of specialized pro-resolving mediators (SPMs). These mediators are crucial for resolving inflammation and promoting tissue repair.
Data Table: Comparison of Lipid Mediators
| Compound | Role | Source |
|---|---|---|
| 5S,6R-DiHETE | Pro-resolving mediator | Derived from arachidonic acid |
| Lipoxin A4 | Anti-inflammatory | Arachidonic acid metabolism |
| Resolvin D1 | Promotes resolution | Eicosapentaenoic acid metabolism |
Research indicates that 5S,6R-DiHETE enhances the conversion of arachidonic acid into pro-resolving mediators, thereby playing a significant role in the resolution phase of inflammation .
Cardiovascular Health
Emerging studies suggest that 5S,6R-DiHETE may have beneficial effects on cardiovascular health. Its ability to regulate vascular tone and reduce oxidative stress contributes to improved endothelial function.
Case Study: Vascular Function Improvement
In vitro studies have shown that 5S,6R-DiHETE can enhance endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production. This effect is associated with vasodilation and improved blood flow in animal models .
Neuroprotective Effects
The neuroprotective properties of 5S,6R-DiHETE are being investigated in the context of neurodegenerative diseases. Its ability to modulate neuroinflammation suggests potential applications in conditions such as Alzheimer’s disease.
Research Findings
A recent study demonstrated that administration of 5S,6R-DiHETE reduced markers of neuroinflammation and apoptosis in neuronal cell cultures exposed to toxic stimuli. This suggests a protective role against neurodegeneration .
作用機序
The mechanism of action of 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways that regulate inflammation and immune responses . The compound targets enzymes like lipoxygenases and cyclooxygenases, which are involved in the metabolism of arachidonic acid .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Structural Analogs and Positional Isomers
Leukotriene B4 (LTB4)
- Structure: 5S,12R-Dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid .
- Biosynthesis : LTA4 hydrolase converts LTA4 to LTB4, a potent chemoattractant for neutrophils .
- Functional Contrast: While 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid is implicated in inflammation resolution, LTB4 is pro-inflammatory, activating BLT1/BLT2 receptors to recruit immune cells .
Lipoxin A4 (LXA4)
- Structure: 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid .
- Biosynthesis: Derived via 15-LOX or 12-LOX action on 5S,15S-diHpETE or this compound .
- Functional Contrast : LXA4 binds to the ALX/FPR2 receptor, promoting macrophage-mediated clearance of apoptotic cells and suppressing pro-inflammatory cytokines .
Cysteinyl Leukotrienes (LTC4, LTD4)
- Structure: LTC4: 5S-Hydroxy-6R-(S-glutathionyl)-7E,9E,11Z,14Z-eicosatetraenoic acid . LTD4: 5S-Hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid .
- Biosynthesis : LTA4 is conjugated with glutathione by LTC4 synthase to form LTC4, which is sequentially metabolized to LTD4 and LTE4 .
- Functional Contrast : Cysteinyl leukotrienes are potent bronchoconstrictors and vasoactive agents, activating CysLT1/CysLT2 receptors to exacerbate asthma and allergic responses .
Metabolic Intermediates and Positional Isomers
5S,15S-DiHpETE
- Structure: 5S,15S-Dihydroperoxyeicosatetraenoic acid .
- Role: Precursor for lipoxins and resolvins. Unlike this compound, it contains two hydroperoxy groups, enabling further enzymatic conversion to trihydroxy derivatives .
5S,12S-DiHETE
- Structure: 5S,12S-Dihydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid .
- Role: A less characterized metabolite with unclear biological activity compared to the well-studied pro-resolving functions of this compound .
Enzymatic Pathways and Receptor Interactions
Research Findings and Clinical Implications
- Pro-Resolving Activity: this compound serves as a precursor for LXA4, which is dysregulated in chronic inflammatory diseases like asthma and rheumatoid arthritis. Its levels correlate with disease severity .
- Therapeutic Potential: Enhancing its biosynthesis via aspirin-triggered pathways (e.g., 15-epi-LXA4) has shown promise in preclinical models for reducing inflammation .
- Contrast with Cysteinyl Leukotrienes: While this compound promotes resolution, cysteinyl leukotrienes like LTD4 are therapeutic targets for inhibition (e.g., montelukast) in asthma .
生物活性
Introduction
5S,6R-Dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid (commonly referred to as DiHETE) is a polyunsaturated fatty acid derived from arachidonic acid. It is notable for its role in inflammatory processes and resolution pathways in the body. This article explores the biological activities associated with DiHETE, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C20H32O4
- Molecular Weight: 336.47 g/mol
- CAS Number: 82948-88-7
- Structure: DiHETE features multiple hydroxyl groups and double bonds that contribute to its reactivity and biological function.
Biological Activities
1. Anti-inflammatory Effects
DiHETE is recognized for its anti-inflammatory properties. It acts as a specialized pro-resolving mediator (SPM), promoting the resolution of inflammation rather than merely inhibiting it. Research indicates that:
- Mechanism: DiHETE modulates leukocyte recruitment and promotes macrophage apoptosis to clear inflammatory debris .
- Case Study: In a study involving human neutrophils, the conversion of 15-HEPE to DiHETE was observed, which subsequently enhanced the resolution of inflammation through increased macrophage activity .
2. Role in Immune Response
DiHETE plays a significant role in regulating immune responses:
- Cytokine Modulation: It influences the production of cytokines like IL-10 and TGF-beta, which are crucial for anti-inflammatory signaling pathways.
- Case Study: A clinical trial showed that administration of omega-3 fatty acids led to increased levels of DiHETE in plasma, correlating with reduced markers of systemic inflammation .
3. Cardiovascular Health
Emerging evidence suggests that DiHETE may have protective effects on cardiovascular health:
- Mechanism: By reducing oxidative stress and improving endothelial function, DiHETE may help prevent atherosclerosis.
- Research Findings: Studies have demonstrated that SPMs like DiHETE can enhance vasodilation and reduce platelet aggregation .
Table 1: Biological Activities of this compound
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Modulates leukocyte recruitment | |
| Immune response regulation | Influences cytokine production | |
| Cardiovascular protection | Reduces oxidative stress |
Potential Therapeutic Applications
Given its biological activities, DiHETE has potential therapeutic applications:
- Chronic Inflammatory Diseases: Its ability to resolve inflammation positions it as a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cardiovascular Disease Prevention: By mitigating inflammation and oxidative stress, DiHETE may serve as a preventive agent against heart disease.
Q & A
Basic: What are the primary biosynthetic pathways for 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid in mammalian systems?
Answer:
This compound is derived from arachidonic acid (20:4 ω-6) via cytochrome P450 (CYP) epoxygenase or lipoxygenase (LOX) pathways. The CYP pathway generates epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form dihydroxy-eicosatetraenoic acids (DiHETEs). Specifically, the 5S,6R-dihydroxy configuration arises from stereospecific hydration of 5,6-EET by sEH. Alternatively, 5-lipoxygenase (5-LOX) may oxidize arachidonic acid to 5-HPETE, which can be reduced to 5-HETE and further metabolized to dihydroxy derivatives. Enzymatic selectivity and tissue-specific expression of CYP isoforms (e.g., CYP2J2, CYP2C8) critically influence pathway dominance .
Basic: What analytical techniques are recommended for quantifying this compound in biological samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns is the gold standard. Deuterated internal standards (e.g., 5,6-EET-d11) are essential for correcting matrix effects and ion suppression. For example, a validated method involves solid-phase extraction (SPE) followed by LC separation with a gradient of acetonitrile/water (0.1% acetic acid) and detection in negative-ion multiple reaction monitoring (MRM) mode. Limits of quantification (LOQ) typically range from 0.1–1 ng/mL in plasma or tissue homogenates .
Advanced: How can researchers resolve conflicting data on the pro-inflammatory vs. anti-inflammatory roles of this compound?
Answer:
Contradictions often arise from model-specific factors (e.g., cell type, species, concentration) and isomer misidentification. To address this:
- Stereochemical validation: Use chiral chromatography (e.g., Chiralpak AD-RH) paired with NMR to confirm 5S,6R configuration, as opposing isomers may have divergent bioactivity .
- Dose-response studies: Evaluate effects across physiological (nM) vs. pharmacological (µM) ranges. For example, low doses may activate anti-inflammatory PPARγ pathways, while high doses promote leukocyte adhesion via NF-κB .
- Genetic models: Employ sEH-knockout mice or CYP/LOX inhibitors to isolate pathway-specific contributions .
Advanced: What experimental designs are optimal for studying the signaling mechanisms of this compound in cancer progression?
Answer:
- In vitro models: Use prostate or colorectal cancer cell lines (e.g., PC-3, HT-29) with CRISPR/Cas9-mediated knockout of 5-LOX or sEH to assess autocrine signaling. Co-culture systems with stromal cells can mimic tumor microenvironment interactions .
- In vivo xenografts: Administer stable analogs (e.g., 5,6-EET) or sEH inhibitors in immunodeficient mice, with longitudinal monitoring of tumor growth and metastasis. LC-MS/MS of tumor tissue validates target engagement .
- Omics integration: Combine lipidomics with phosphoproteomics to map downstream effectors (e.g., ERK, AKT) and transcriptomics to identify regulated genes (e.g., VEGF, COX-2) .
Advanced: How do researchers address challenges in differentiating 5S,6R-dihydroxy isomers from other dihydroxy-eicosatetraenoic acid derivatives?
Answer:
- Synthetic standards: Chemoenzymatic synthesis using recombinant sEH or chiral catalysts ensures stereochemical purity. Commercial standards (e.g., Cayman Chemical) should be validated via [¹H-NMR] and optical rotation .
- High-resolution MS: Orbitrap or Q-TOF platforms with MS/MS fragmentation (e.g., m/z 319 → 219 for 5,6-DiHETE) enhance specificity.
- Isomer-selective antibodies: Develop monoclonal antibodies against the 5S,6R configuration for immunohistochemistry or ELISA, though cross-reactivity risks require stringent validation .
Basic: What are the key biological functions of this compound in physiological systems?
Answer:
This metabolite modulates vascular tone, angiogenesis, and inflammation. It acts as an endogenous ligand for G-protein-coupled receptors (e.g., GPR40) and nuclear receptors (PPARα/γ). In the kidney, it regulates sodium transport and blood pressure via tubular CYP2C-derived EETs. In the brain, it influences neurovascular coupling and protects against ischemic injury .
Advanced: What strategies mitigate oxidative degradation of this compound during sample preparation?
Answer:
- Antioxidant cocktails: Add 0.1% butylated hydroxytoluene (BHT) and 1 mM EDTA to collection buffers to inhibit auto-oxidation.
- Cold-chain processing: Perform SPE and evaporation under nitrogen at 4°C. Store samples at −80°C with argon overlay.
- Derivatization: Methylation or pentafluorobenzyl ester formation stabilizes labile hydroxyl groups for GC-MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
